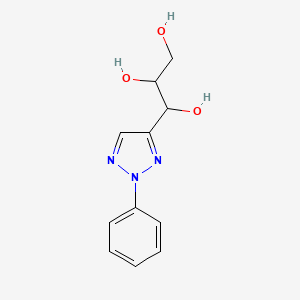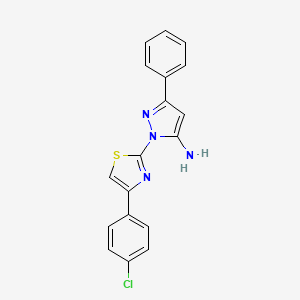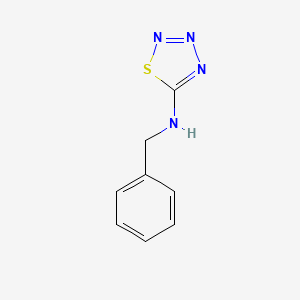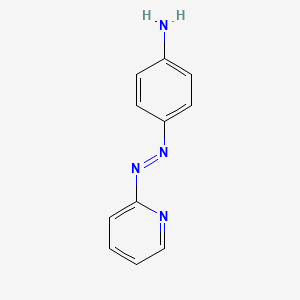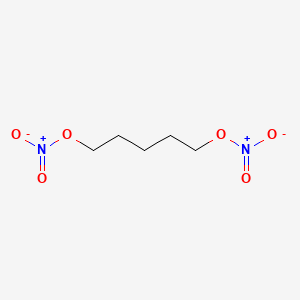![molecular formula C11H14N2O2 B14167746 N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide is a chemical compound known for its unique structural properties and reactivity. This compound features a hydroxyimino group and a methanimine oxide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide typically involves the reaction of a tertiary amine with hydrogen peroxide and a base. This process forms an N-oxide intermediate, which is then further reacted to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the formation of the N-oxide without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s properties.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide exerts its effects involves its ability to undergo oxidation-reduction reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions . This dual reactivity allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]-glycinate: This compound shares a similar hydroxyimino group but differs in its overall structure and reactivity.
Enamine N-Oxides: These compounds have similar N-oxide groups and are used in similar applications, particularly in hypoxia-responsive systems.
Uniqueness
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(1E)-1-hydroxyimino-2-methylpropan-2-yl]-1-phenylmethanimine oxide |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,9-12-14)13(15)8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/b12-9+,13-8- |
InChI Key |
ILQZGEKYGSPTGA-OYQWPQAFSA-N |
Isomeric SMILES |
CC(C)(/C=N/O)/[N+](=C/C1=CC=CC=C1)/[O-] |
Canonical SMILES |
CC(C)(C=NO)[N+](=CC1=CC=CC=C1)[O-] |
solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)

![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
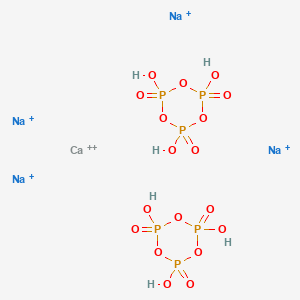
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

